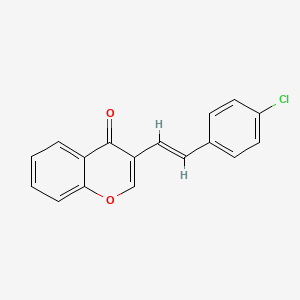

(E)-3-(4-Chlorostyryl)-4H-chromen-4-one

Description

Significance of the 4H-Chromen-4-one Scaffold in Medicinal Chemistry

The 4H-chromen-4-one, commonly known as the chromone (B188151) scaffold, is a bicyclic heterocyclic compound that has garnered substantial attention in the field of drug discovery. This structural motif is a key component in a vast array of naturally occurring compounds and synthetic molecules that exhibit a wide spectrum of biological activities. The inherent versatility of the chromone nucleus allows for structural modifications at various positions, leading to a high degree of chemical diversity. This adaptability has proven invaluable in the quest for new therapeutic agents.

The pharmacological importance of the chromone scaffold is well-documented, with derivatives demonstrating a range of activities including, but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Its recognition as a "privileged scaffold" in medicinal chemistry underscores its ability to interact with multiple biological targets, making it a fertile ground for the development of novel drugs. The continuous research into chromone derivatives highlights their potential to address a variety of human diseases.

Classification and Structural Features of Styrylchromones: 2-Styrylchromones versus 3-Styrylchromones

Within the broad family of chromones, styrylchromones are a distinct class characterized by the presence of a styryl group (a vinylbenzene moiety) attached to the chromone core. The position of this styryl group on the pyrone ring of the chromone scaffold dictates their classification into two primary categories: 2-styrylchromones and 3-styrylchromones.

2-Styrylchromones: In this class, the styryl group is attached to the C-2 position of the 4H-chromen-4-one ring. These compounds are more commonly found in nature and, consequently, their synthesis and biological activities have been more extensively studied.

3-Styrylchromones: Conversely, 3-styrylchromones feature the styryl group at the C-3 position of the chromone core. These are less common in nature and are primarily products of synthetic chemistry. The different placement of the styryl group in 3-styrylchromones, compared to their 2-styryl counterparts, leads to distinct spatial arrangements and electronic properties, which in turn can influence their interaction with biological targets and their resulting pharmacological profiles.

The synthesis of 3-styrylchromones often involves different chemical strategies than those used for 2-styrylchromones, such as the Wittig reaction of 3-formylchromones or Heck reactions involving 3-bromochromone.

Research Landscape for (E)-3-(4-Chlorostyryl)-4H-chromen-4-one within the Styrylchromone Family

The specific compound of interest, this compound, belongs to the 3-styrylchromone subclass. The "(E)" designation refers to the stereochemistry of the double bond in the styryl moiety, indicating a trans configuration of the substituents. The "4-Chloro" specifies the presence of a chlorine atom at the para position of the phenyl ring of the styryl group.

The research landscape for this particular molecule is relatively limited when compared to the broader styrylchromone family. While extensive studies have been conducted on styrylchromones in general, detailed investigations focusing exclusively on this compound are not abundant in the current scientific literature.

However, insights into its potential biological activities can be inferred from studies on related 3-styrylchromone analogues. For instance, a review of the biological activities of styrylchromones indicated that a series of 3-styrylchromone derivatives bearing halo-substituents (including -F and -Cl) on the B-ring (the phenyl ring of the styryl group) did not exhibit significant antioxidant activity in a DPPH free radical scavenging assay. nih.gov This suggests that the presence of the 4-chloro substituent in this compound may not confer potent antioxidant properties.

Furthermore, quantitative structure-activity relationship (QSAR) studies on a series of fifteen 3-styrylchromones have provided broader insights into the structural features that influence cytotoxicity against cancer cell lines. nih.gov These studies suggest that factors such as molecular shape and electronic properties play a crucial role in the biological activity of this class of compounds. While not specific to the 4-chloro derivative, these findings provide a framework for predicting the potential of this compound as a cytotoxic agent. The introduction of a halogen atom like chlorine can significantly alter the lipophilicity and electronic nature of the molecule, which could, in turn, impact its biological activity.

Structure

3D Structure

Properties

Molecular Formula |

C17H11ClO2 |

|---|---|

Molecular Weight |

282.7 g/mol |

IUPAC Name |

3-[(E)-2-(4-chlorophenyl)ethenyl]chromen-4-one |

InChI |

InChI=1S/C17H11ClO2/c18-14-9-6-12(7-10-14)5-8-13-11-20-16-4-2-1-3-15(16)17(13)19/h1-11H/b8-5+ |

InChI Key |

UNOUPHDMTPEFFN-VMPITWQZSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C/C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C=CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for E 3 4 Chlorostyryl 4h Chromen 4 One and Its 3 Styrylchromone Analogues

General Approaches for 4H-Chromen-4-one Synthesis

The foundational 4H-chromen-4-one scaffold is a prevalent structure in numerous biologically active compounds, leading to the development of a wide array of synthetic protocols. researchgate.netscispace.com

Classic named reactions remain fundamental in chromone (B188151) synthesis. The Allan-Robinson reaction facilitates the formation of flavones and isoflavones by condensing o-hydroxyaryl ketones with aromatic anhydrides. wikipedia.orgdrugfuture.combiomedres.us This reaction proceeds through the O-acylation of the ketone, followed by a base-catalyzed rearrangement and subsequent cyclization. youtube.com

The Kostanecki-Robinson reaction is a related method used to form chromones or coumarins through the acylation of O-hydroxyaryl ketones with aliphatic acid anhydrides, followed by cyclization. wikipedia.orgias.ac.in If benzoic anhydride is used, the product is a flavone. wikipedia.org The mechanism involves three primary steps: phenol (B47542) O-acylation, an intramolecular aldol condensation to form a hydroxydihydrochromone, and finally, elimination of the hydroxyl group to yield the chromone. wikipedia.org These methods are particularly useful for creating poly-substituted chromone derivatives. ijrpc.comrsc.org

Table 1: Comparison of Classic Cyclization Reactions for Chromone Synthesis

| Reaction | Starting Materials | Reagents | Product | Reference |

|---|---|---|---|---|

| Allan-Robinson Reaction | o-Hydroxyaryl ketones, Aromatic anhydrides | Sodium salt of the corresponding aromatic acid | Flavones or Isoflavones | wikipedia.orgdrugfuture.com |

| Kostanecki-Robinson Reaction | o-Hydroxyaryl ketones, Aliphatic anhydrides | Sodium salt of the corresponding aliphatic acid | Chromones or Coumarins | wikipedia.orgias.ac.in |

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of activated aromatic and heteroaromatic compounds. ijpcbs.com In chromone synthesis, its primary application is the one-step synthesis of 3-formylchromones (4-oxo-4H-chromene-3-carbaldehydes) from various o-hydroxyacetophenone derivatives. researchgate.netasianpubs.orgresearchgate.net The reaction typically employs a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comasianpubs.org The mechanism involves a double formylation of the o-hydroxyacetophenone, followed by cyclization and dehydration to yield the 3-formylchromone. researchgate.net These 3-formylchromones are crucial intermediates, serving as versatile building blocks for synthesizing a wide range of C-3 substituted chromones, including 3-styrylchromones. researchgate.netscite.ai

A notable and efficient method for constructing the chromone ring is through an intramolecular Wittig reaction. ijmrset.comresearchgate.net This approach offers a simpler route compared to traditional methods that often require harsh conditions. organic-chemistry.org The process typically involves the reaction of silyl esters of O-acyl(aroyl)salicylic acids with a phosphorus ylide, such as (trimethylsilyl)methylenetriphenylphosphorane. organic-chemistry.orgacs.org This leads to the formation of acylphosphorane intermediates, which then undergo an intramolecular Wittig cyclization on the ester carbonyl group to afford the 4H-chromen-4-one core in high yields (typically 55-80%). organic-chemistry.orgacs.org This one-pot annulation protocol is considered a significant advancement in chromone synthesis. acs.orgorganic-chemistry.org

Chalcones, or 1,3-diaryl-2-propen-1-ones, are key precursors in the biosynthesis and synthetic preparation of flavonoids, including chromones. researchgate.netresearchgate.net A primary method utilizing chalcones is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of 2'-hydroxychalcones using an alkaline hydrogen peroxide solution to form 3-hydroxyflavones (a type of chromone). mdpi.com Furthermore, the oxidative rearrangement of 2'-hydroxychalcones using reagents like thallium(III) nitrate can lead to the formation of isoflavones (3-phenylchromones), which are structural isomers of flavones. nih.gov These methods highlight the versatility of the chalcone (B49325) framework as a readily accessible starting point for constructing the chromone ring system. researchgate.netsemanticscholar.org

Specific Synthetic Routes for 3-Styrylchromones

The synthesis of 3-styrylchromones, including the target compound (E)-3-(4-Chlorostyryl)-4H-chromen-4-one, requires specific methods to append the styryl group to the C-3 position of the pre-formed or in situ generated chromone core.

Several key strategies have been established:

Knoevenagel Condensation : This is a direct and straightforward method for synthesizing 3-styrylchromones. arabjchem.org It involves the condensation of a 3-formylchromone with a substituted phenylacetic acid. semanticscholar.org The reaction is often carried out in the presence of a base, such as potassium tert-butoxide or pyridine. arabjchem.org A variation, the Knoevenagel-Doebner reaction, involves condensation followed by decarboxylation to yield the (E)-3-styrylchromone exclusively. arabjchem.orgsemanticscholar.org This method is noted for its high yields and stereoselectivity for the trans isomer. arabjchem.org

Wittig Reaction : The Wittig reaction provides another route, reacting 3-formylchromones with benzylic ylides (phosphorus ylides). nih.govsemanticscholar.org While versatile, this approach often yields a diastereomeric mixture of (E) and (Z)-3-styrylchromones, which can complicate purification and reduce the yield of the desired (E)-isomer. arabjchem.orgsemanticscholar.orgresearchgate.net

Heck Reaction : The palladium-catalyzed Heck reaction offers an alternative by coupling a 3-halochromone (typically 3-bromochromone) with a substituted styrene. nih.gov This cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.

Acid-Catalyzed Aldol-Type Condensation : A distinct method involves the acid-catalyzed reaction of 1-(2-hydroxyphenyl)-3-phenylpropan-1,3-diones with phenylacetaldehydes. semanticscholar.orgresearchgate.net This leads to novel 3-styrylflavone structures through a sequence involving an aldol reaction, a researchgate.netarabjchem.org-benzylic proton migration, and subsequent cyclization. semanticscholar.org

Table 2: Summary of Specific Synthetic Routes for 3-Styrylchromones

| Method | Precursors | Key Reagents/Catalysts | Products | Key Features | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | 3-Formylchromone, Phenylacetic acid | Base (e.g., K-tert-butoxide, Pyridine) | (E)-3-Styrylchromone | High yield, stereoselective for (E)-isomer | nih.govarabjchem.orgsemanticscholar.org |

| Wittig Reaction | 3-Formylchromone, Benzylic ylide | Phosphorus ylide | Mixture of (E) and (Z)-3-Styrylchromones | General applicability, but may lack stereoselectivity | nih.govarabjchem.orgsemanticscholar.org |

| Heck Reaction | 3-Bromochromone, Styrene | Palladium catalyst | 3-Styrylchromone | C-C bond formation via cross-coupling | nih.gov |

| Aldol-Type Condensation | 1-(2-hydroxyphenyl)-1,3-dione, Phenylacetaldehyde | Acid catalyst (e.g., Acetic acid) | 3-Styrylflavone | Forms novel styrylflavone structures | semanticscholar.orgresearchgate.net |

The synthesis of the specific compound, this compound, would typically be achieved via the Knoevenagel condensation of 3-formylchromone with 4-chlorophenylacetic acid to ensure the desired (E) stereochemistry and introduce the 4-chloro substituent on the styryl ring.

Condensation of 1-(2-hydroxyphenyl)-3-phenylpropan-1,3-diones with Phenylacetaldehydes

A notable method for the synthesis of 3-styrylchromones involves the acid-catalyzed condensation of 1-(2-hydroxyphenyl)-3-phenylpropan-1,3-diones with phenylacetaldehydes. semanticscholar.orgresearchgate.net This approach is significant as it can be considered a route to 3-styrylflavones. The reaction proceeds under mild acid-catalyzed conditions, typically using acetic acid. researchgate.net

The proposed mechanism for this transformation begins with an acid-catalyzed aldol-type reaction between the 1,3-dione and the phenylacetaldehyde. This initial condensation leads to the formation of a diketo-compound intermediate. Following this, a researchgate.netnih.gov-benzylic proton migration occurs, which facilitates the cyclization of the intermediate to yield the final 3-styrylchromone product. semanticscholar.org The structure of the resulting novel 3-styrylchromones has been confirmed by X-ray analysis. semanticscholar.org

To synthesize the target compound, this compound, this method would employ 1-(2-hydroxyphenyl)-3-phenylpropan-1,3-dione and 4-chlorophenylacetaldehyde as the starting materials.

Table 1: Synthesis of 3-Styrylchromones via Condensation Reaction

| Starting Material 1 | Starting Material 2 | Catalyst | Product | Reference |

|---|

Strategies Involving Cinnamyl Group Transposition

An alternative and stereoselective strategy for the synthesis of (E)-3-styrylchromones involves the oxidative rearrangement of (E,E)-2'-hydroxycinnamylideneacetophenones using thallium(III) trinitrate (TTN). semanticscholar.org This method is unique as it does not start from a pre-formed chromone ring. semanticscholar.org

The core of this synthetic route is a cinnamyl group transposition from the β-carbon to the α-carbon of the starting acetophenone. This rearrangement results in the formation of 3-alkyl-4-aryl-1-(2-hydroxyphenyl)-2-dimethoxymethyl-3-buten-1-one intermediates. Subsequent treatment of these acetals with dilute hydrochloric acid leads to the formation of the desired (E)-3-styrylchromones. semanticscholar.org

A key advantage of this method is its stereoselectivity, exclusively yielding the (E)-isomer. semanticscholar.org However, a significant drawback is the use of the highly toxic reagent, thallium(III) trinitrate. Furthermore, this particular method has been primarily applied to the synthesis of 3-(α-alkylstyryl)chromones. semanticscholar.org

To apply this to the synthesis of this compound, a corresponding (E,E)-2'-hydroxy-4-chlorocinnamylideneacetophenone would be the required precursor.

Stereoselective Synthesis for (E)-Isomer Configuration

Achieving stereoselectivity is a critical aspect of modern organic synthesis, particularly when targeting compounds with specific biological activities. In the context of 3-styrylchromones, several methods have been developed to selectively produce the (E)-isomer.

One such method is the Knoevenagel-Doebner reaction, which involves the condensation of 3-formylchromones with phenylacetic acids, followed by a decarboxylation step. arabjchem.org This approach has been shown to yield exclusively the (E)-isomer of the 3-styrylchromone. semanticscholar.org For instance, the reaction of 3-formylchromone with 4-nitrophenylacetic acid results in the corresponding (E)-3-(4-nitrostyryl)chromone. arabjchem.org To synthesize this compound using this method, 3-formylchromone would be reacted with 4-chlorophenylacetic acid.

Another stereoselective method involves the microwave-assisted solvent-free synthesis from 3-formylchromones and phenylmalonic acid on a sodium acetate (B1210297) support, which also affords the (E)-styryl derivatives with complete diastereoselectivity. researchgate.net

In contrast, the Wittig reaction of 3-formylchromones with benzylic ylides typically produces a diastereomeric mixture of (E)- and (Z)-3-styrylchromones, with the (Z)-isomer often being the major product, thus requiring separation of the isomers. semanticscholar.orgarabjchem.org

Table 2: Comparison of Stereoselectivity in 3-Styrylchromone Synthesis

| Reaction | Reactants | Stereoselectivity | Reference |

|---|---|---|---|

| Knoevenagel-Doebner | 3-Formylchromone, Phenylacetic acid | Exclusively (E)-isomer | semanticscholar.orgarabjchem.org |

| Microwave-assisted condensation | 3-Formylchromone, Phenylmalonic acid | Complete diastereoselectivity for (E)-isomer | researchgate.net |

Synthetic Modifications for Structural Diversification of this compound Analogues

The 3-styrylchromone scaffold offers multiple sites for structural modification, allowing for the synthesis of a diverse library of analogues. These modifications can be introduced by varying the substituents on both the chromone ring and the styryl moiety.

The synthesis of various 3-styrylchromone derivatives has been accomplished through the condensation of substituted 3-formylchromones with different phenylacetic acids. nih.gov This allows for the introduction of a wide range of substituents onto both aromatic rings. For example, derivatives with methoxy (B1213986) groups on the chromone ring and chlorine or other substituents on the phenyl ring of the styryl group have been synthesized and evaluated for their biological activities. nih.gov

Furthermore, the Heck reaction between a 3-bromochromone and a substituted styrene provides a powerful tool for creating structural diversity in 3-styrylchromones. arabjchem.org This palladium-catalyzed cross-coupling reaction allows for the connection of various substituted styrenes to the 3-position of the chromone core.

The versatility of these synthetic methods enables the generation of a wide array of analogues of this compound, which is crucial for structure-activity relationship studies and the development of new therapeutic agents. nih.govnih.gov

Table 3: Examples of Synthetic Modifications for Structural Diversification

| Synthetic Method | Variable Component 1 | Variable Component 2 | Resulting Diversity |

|---|---|---|---|

| Knoevenagel-Doebner Condensation | Substituted 3-formylchromones | Substituted phenylacetic acids | Substituents on both chromone and styryl rings |

Advanced Characterization and Structural Elucidation of E 3 4 Chlorostyryl 4h Chromen 4 One

Spectroscopic Analysis

Spectroscopic methods provide detailed information regarding the molecular framework, functional groups, and connectivity of (E)-3-(4-Chlorostyryl)-4H-chromen-4-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the characteristic signals are expected in the aromatic and vinylic regions. The proton on C2 of the chromenone ring is anticipated to appear as a sharp singlet at a downfield chemical shift, typically around δ 8.30-8.50 ppm, due to the influence of the adjacent carbonyl group and the ring oxygen. The protons of the styryl double bond are expected to appear as two distinct doublets with a large coupling constant (J ≈ 16 Hz), confirming the E (trans) configuration. The protons on the 4-chlorophenyl ring and the benzene (B151609) ring of the chromenone moiety will exhibit complex multiplet patterns in the aromatic region (δ 7.20-8.20 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The most downfield signal is typically the carbonyl carbon (C4) of the chromenone ring, expected around δ 175.0 ppm. The other quaternary carbons and the CH carbons of the aromatic and vinylic systems resonate in the δ 117.0-160.0 ppm range. The presence of the chlorine atom on the styryl phenyl ring will influence the chemical shifts of the carbons in that ring.

Attached Proton Test (APT): The APT experiment is a valuable technique for differentiating between carbon atoms based on the number of attached protons. In the APT spectrum, quaternary carbons (C) and methylene (B1212753) (CH₂) groups appear as negative signals, while methine (CH) and methyl (CH₃) groups appear as positive signals. For this compound, all CH carbons from the aromatic rings and the vinyl group would give positive signals, while all quaternary carbons (including the carbonyl carbon and the carbons attached to the chloro and styryl groups) would show negative signals. This allows for unambiguous assignment of the carbon signals.

Interactive Data Table: Predicted NMR Data for this compound

| Position | Predicted ¹H NMR δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C NMR δ (ppm) | APT Signal |

| 2 | ~8.40, s | ~155.8 | Positive |

| 3 | - | ~124.5 | Negative |

| 4 | - | ~175.5 | Negative |

| 4a | - | ~122.0 | Negative |

| 5 | ~8.15, dd, J = 8.0, 1.6 | ~125.4 | Positive |

| 6 | ~7.45, ddd, J = 8.4, 7.2, 1.6 | ~125.8 | Positive |

| 7 | ~7.75, ddd, J = 8.4, 7.2, 1.6 | ~134.0 | Positive |

| 8 | ~7.60, d, J = 8.4 | ~118.0 | Positive |

| 8a | - | ~156.2 | Negative |

| α (styryl) | ~7.50, d, J = 16.0 | ~122.5 | Positive |

| β (styryl) | ~7.80, d, J = 16.0 | ~135.0 | Positive |

| 1' (chlorophenyl) | - | ~135.5 | Negative |

| 2', 6' (chlorophenyl) | ~7.55, d, J = 8.5 | ~129.5 | Positive |

| 3', 5' (chlorophenyl) | ~7.40, d, J = 8.5 | ~129.0 | Positive |

| 4' (chlorophenyl) | - | ~134.5 | Negative |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. The most prominent band will be the strong C=O stretching vibration of the γ-pyrone ring of the chromenone system, typically appearing in the range of 1650-1630 cm⁻¹. The C=C stretching vibrations of the styryl moiety and the aromatic rings are expected to appear in the 1620-1580 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the vinylic C-H stretching will also be in this region. The C-O-C stretching of the chromenone ether linkage typically appears in the 1300-1200 cm⁻¹ range. The out-of-plane C-H bending vibrations for the substituted benzene rings will provide information about the substitution pattern. A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 850-550 cm⁻¹. libretexts.orgvscht.czmasterorganicchemistry.comudel.eduorgchemboulder.com

Interactive Data Table: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3020 | Medium | Aromatic and Vinylic C-H stretching |

| ~1640 | Strong | C=O stretching (γ-pyrone of chromen-4-one) |

| ~1610 | Medium | C=C stretching (styryl) |

| ~1590, 1480 | Medium | C=C stretching (aromatic rings) |

| ~1250 | Strong | Asymmetric C-O-C stretching (ether) |

| ~970 | Strong | C-H out-of-plane bending (trans-vinylic) |

| ~830 | Strong | C-H out-of-plane bending (para-disubstituted) |

| ~760 | Strong | C-Cl stretching |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry): This technique is crucial for determining the accurate mass of the molecular ion, which allows for the calculation of the elemental formula. For this compound (C₁₇H₁₁ClO₂), the calculated exact mass is 282.0447 g/mol for the [M]⁺ ion. The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at M+2 ([³⁷Cl]M⁺) that is approximately one-third the intensity of the molecular ion peak ([³⁵Cl]M⁺).

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. For the target compound, this would be observed at an m/z of 283.0525. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation. Plausible fragmentation pathways include the cleavage of the styryl group, retro-Diels-Alder (RDA) fragmentation of the chromenone ring, and loss of small molecules like CO.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Notes |

| [M]⁺ | [C₁₇H₁₁³⁵ClO₂]⁺ | 282.0447 | Molecular ion |

| [M+2]⁺ | [C₁₇H₁₁³⁷ClO₂]⁺ | 284.0418 | Isotope peak due to ³⁷Cl, ~33% intensity of M⁺ |

| [M+H]⁺ | [C₁₇H₁₂³⁵ClO₂]⁺ | 283.0525 | Protonated molecule (common in ESI) |

| [M+H-CO]⁺ | [C₁₆H₁₂³⁵ClO]⁺ | 255.0576 | Loss of carbon monoxide from the chromenone ring |

| [M-C₈H₆Cl]⁺ | [C₉H₅O₂]⁺ | 145.0289 | Cleavage of the chlorostyryl group |

| [C₈H₆Cl]⁺ | [C₈H₆³⁵Cl]⁺ | 137.0158 | Chlorostyryl cation |

Chromatographic Purification Techniques

Purification of the synthesized this compound is essential to remove any starting materials, by-products, or isomers. Column chromatography is the most common and effective method for this purpose. eco-vector.compharmpharm.ru

The crude product is typically dissolved in a minimal amount of a suitable solvent, such as dichloromethane, and adsorbed onto a solid support like silica (B1680970) gel. This is then loaded onto a column packed with silica gel. The separation is achieved by eluting the column with a solvent system of increasing polarity. A common eluent system for compounds of this nature is a gradient of ethyl acetate (B1210297) in hexane. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the pure product. The fractions containing the pure compound are then combined, and the solvent is removed under reduced pressure to yield the purified this compound. Recrystallization from a suitable solvent system, such as ethanol (B145695) or ethyl acetate/hexane, can be performed as a final purification step to obtain highly pure, crystalline material suitable for further analysis, including X-ray crystallography.

X-ray Crystallography for Definitive Stereochemical and Conformational Analysis

Based on the crystal structures of similar 3-substituted-4H-chromen-4-ones, the chromenone ring system is expected to be nearly planar. nih.gov The dihedral angle between the plane of the chromenone ring and the 4-chlorophenyl ring of the styryl moiety is a key conformational feature. This angle is influenced by steric and electronic factors and is typically in the range of 10-40°. nih.govnih.gov

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| C=O Bond Length | ~1.22-1.24 Å |

| C=C (styryl) Bond Length | ~1.33-1.35 Å |

| C-Cl Bond Length | ~1.73-1.75 Å |

| Dihedral Angle | 10-40° |

| Intermolecular Forces | C-H···O hydrogen bonds, π–π stacking |

| Dihedral angle between the chromenone ring and the chlorophenyl ring. |

Mechanistic Investigations of Biological Activities for 3 Styryl 4h Chromen 4 One Derivatives

General Pharmacological Relevance of Chromone (B188151) and Styrylchromone Scaffolds

The inherent chemical architecture of chromones and their styryl derivatives allows them to function as potent bioactive agents. The planar aromatic structure, combined with the electron-withdrawing carbonyl group and the oxygen heteroatom, facilitates interactions with numerous enzymes and receptors. The addition of a styryl moiety extends the conjugated system, which can enhance binding affinity and modulate electronic properties critical for biological action. jst.go.jp The diverse pharmacological activities attributed to these scaffolds underscore their importance in the development of novel therapeutic agents. nih.govscienceopen.com

The chromone scaffold and its derivatives are extensively studied for their potential as anticancer agents. researchgate.netjapsonline.com Styrylchromones, in particular, have demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov The mechanism of action often involves the induction of apoptosis and cell cycle arrest. jst.go.jp

A study evaluating a series of fourteen synthetic 3-styrylchromone derivatives investigated their cytotoxic effects against human oral squamous cell carcinoma (OSCC) cell lines (Ca9-22, HSC-2, HSC-3, HSC-4) and compared them to effects on normal human oral cells (HGF, HPLF, HPC) to determine tumor specificity. jst.go.jpsemanticscholar.org Among the tested compounds was (E)-3-(4-Chlorostyryl)-6-methoxy-4H-chromen-4-one . This compound demonstrated notable cytotoxicity against the tumor cell lines. The mean 50% cytotoxic concentration (CC50) across the four OSCC lines was 14.8 µM. jst.go.jp The study highlighted that the cytotoxicity of the 3-styrylchromone series was positively correlated with their three-dimensional shape and size. jst.go.jp Another related compound, 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one, has also shown a notable inhibitory effect on A549 (lung carcinoma) and HCT116 (colon carcinoma) cells, further indicating the potential of chloro-substituted chromones in cancer research. my-pharm.ac.jp

| Compound | Target Cell Lines | Mean CC50 (µM) | Reference |

|---|---|---|---|

| (E)-3-(4-Chlorostyryl)-6-methoxy-4H-chromen-4-one | Human Oral Squamous Carcinoma (Ca9-22, HSC-2, HSC-3, HSC-4) | 14.8 | jst.go.jp |

The chromone nucleus is a well-established framework for anti-inflammatory agents. scienceopen.comacs.org Styrylchromone derivatives have been shown to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923). researchgate.netnih.gov The anti-inflammatory effects are linked to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the modulation of signaling pathways like NF-κB. my-pharm.ac.jp While the broad class of styrylchromones is known for these properties, specific research detailing the anti-inflammatory activity of (E)-3-(4-Chlorostyryl)-4H-chromen-4-one is not extensively available in the reviewed literature. However, the general activity of the scaffold suggests it as a promising candidate for further investigation in this area. researchgate.net

The chromone scaffold is present in numerous compounds exhibiting antimicrobial and antifungal properties. japsonline.com These compounds can act against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. The mechanisms can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. While many chromone and coumarin (B35378) derivatives have been synthesized and tested for these activities, specific data on the antimicrobial and antifungal efficacy of this compound is not prominently featured in existing studies.

Certain chromone derivatives have shown potential as antiviral agents. japsonline.com Their mechanisms can include inhibiting viral replication cycles or interfering with viral entry into host cells. acs.org Flavonoids containing the 4H-chromen-4-one scaffold, for instance, have been investigated for their ability to inhibit key viral enzymes like the SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA Polymerase (RdRp). acs.org Despite the recognized antiviral potential of the broader chromone family, specific studies focusing on the antiviral efficacy of this compound are limited.

Many chromone derivatives are potent antioxidants, a property linked to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. scienceopen.com Oxidative stress is implicated in numerous diseases, including cancer and inflammatory conditions. nih.gov A study evaluating a series of 3-styrylchromone derivatives for their free radical scavenging activity using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay included compounds with halogen substituents. nih.govresearchgate.net In this series, the chloro-substituted derivative, (E)-3-(4-Chlorostyryl)-6-methoxy-4H-chromen-4-one , was evaluated. It demonstrated moderate antioxidant activity with an EC50 value of 70 µM. nih.gov For comparison, the most potent compounds in the series, which featured catechol (dihydroxy) moieties, showed EC50 values as low as 17 µM, while the reference antioxidant, ascorbic acid, had an EC50 of 23 µM. nih.govresearchgate.net This indicates that while the chloro-substituent is compatible with antioxidant activity, hydroxyl groups play a more dominant role in enhancing the radical scavenging capacity of this scaffold. nih.govresearchgate.net

| Compound | Assay | EC50 (µM) | Reference |

|---|---|---|---|

| (E)-3-(4-Chlorostyryl)-6-methoxy-4H-chromen-4-one | DPPH Radical Scavenging | 70 | nih.gov |

| Ascorbic Acid (Reference) | DPPH Radical Scavenging | 23 | nih.gov |

Styrylchromones have emerged as compounds of interest for their neuroprotective effects. researchgate.net One of the key targets in neurodegenerative diseases like Parkinson's disease is the enzyme monoamine oxidase B (MAO-B), which is involved in the degradation of dopamine. A 2021 study synthesized and evaluated a series of 3-styrylchromone derivatives for their ability to inhibit MAO-A and MAO-B. A derivative closely related to the subject of this article, (E)-7-methoxy-3-(4-chlorostyryl)-4H-chromen-4-one (compound 19 in the study), was identified as a highly potent and selective MAO-B inhibitor. This compound exhibited an IC50 value of 2.2 nM for MAO-B. Kinetic studies revealed it to be a reversible and mixed-type inhibitor, suggesting a tight-binding interaction with the enzyme. This potent activity highlights the potential of the 4-chlorostyryl chromone scaffold in the development of new therapeutic agents for neurodegenerative disorders.

| Compound | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| (E)-7-methoxy-3-(4-chlorostyryl)-4H-chromen-4-one | Monoamine Oxidase B (MAO-B) | 2.2 nM |

Antituberculosis Applications

The chromone scaffold is a recognized pharmacophore in the development of new antitubercular agents. Research into 4H-chromen-4-one derivatives has identified promising lead compounds against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. Although studies focusing specifically on this compound are not extensively detailed in the reviewed literature, the activity of related chromone-based molecules provides a strong rationale for their potential.

For instance, a series of novel chromone embedded nih.govebi.ac.uknih.gov-triazoles were synthesized and evaluated for their in vitro anti-mycobacterial activity against the H37Rv strain. nih.gov Several of these compounds demonstrated significant inhibition, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.gov The most potent compound in this particular study exhibited an MIC of 1.56 µg/mL. nih.gov Molecular docking studies suggested that these compounds may act by inhibiting the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis (FAS-II) system and the target for the frontline anti-TB drug isoniazid. nih.govnih.gov

Chalcones, which are biosynthetic precursors to flavonoids and structurally related to styrylchromones, have also been extensively investigated for antitubercular properties. Some chalcone (B49325) derivatives have been found to inhibit M. tuberculosis growth by targeting mycolic acid biosynthesis, similarly pointing to the inhibition of InhA. nih.gov The general findings from these related structures underscore the potential of the chromone and styryl moieties as key components in the design of new antituberculosis drugs.

Table 1: Antitubercular Activity of Selected Chromone Derivatives

| Compound Class | Target Organism | Activity (MIC) | Putative Target |

|---|---|---|---|

| Chromone- nih.govebi.ac.uknih.gov-triazole hybrid | M. tuberculosis H37Rv | 1.56 µg/mL (most potent derivative) | Enoyl-acyl carrier protein reductase (InhA) |

Enzyme and Receptor Target Modulation by Chromone and Styrylchromone Structures

The biological effects of styrylchromones are often attributed to their ability to interact with and modulate the activity of various enzymes and receptors. The planar structure of the chromone ring system combined with the conformational flexibility of the styryl side chain allows these molecules to fit into the active sites of diverse biological targets.

Kinase Inhibition (e.g., p38 MAP Kinase, Src Kinase, Rho Kinase (ROCK))

The chromen-4-one scaffold has been identified as a privileged structure for the development of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. ed.ac.uk

Derivatives of 4H-chromen-4-one have been discovered as a novel class of inhibitors for Rho-associated coiled-coil containing serine/threonine protein kinases (ROCKs). nih.gov In one study, structure-activity relationship analyses led to a derivative that showed excellent selectivity for ROCK I and ROCK II over a panel of 387 other kinases. nih.gov This compound was shown to protect retinal neurons from high glucose-induced apoptosis and suppress the proliferation of Müller cells in an ex vivo model of diabetic retinopathy. nih.gov

Furthermore, certain 3-styrylchromone derivatives have been found to suppress inflammatory responses through the HMGB1-RAGE signaling pathway. nih.gov This suppression was linked to the inhibition of downstream mediators like extracellular signal-regulated kinase 1/2 (ERK 1/2), indicating an indirect modulation of this kinase pathway. nih.gov While direct inhibitory data for this compound on specific kinases like p38 MAP Kinase or Src Kinase is sparse in the available literature, the established activity of the chromone core against kinases such as ROCK suggests that this class of compounds warrants further investigation as kinase inhibitors. nih.gov

Cholinesterase (Acetyl- and Butyrylcholinesterase) Inhibition

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov The chromone nucleus is a feature in several compounds designed as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov

Studies on various chromone derivatives have demonstrated potent inhibitory activities. For example, certain 2-amino-4H-chromenone derivatives have been evaluated, with some showing significant potency against BChE, with IC50 values in the sub-micromolar range. nih.gov Kinetic studies of one potent derivative revealed a competitive-type inhibition of BChE. nih.gov The structure-activity relationship in these series often highlights that specific substitutions on the chromone scaffold are crucial for potent and selective inhibition. While data specifically for this compound is not available, the general efficacy of the chromone structure against cholinesterases suggests this is a viable area for exploration. The bulky styryl group could potentially enhance binding affinity and selectivity, particularly for BChE, which has a larger active site gorge compared to AChE. mdpi.com

Table 2: Cholinesterase Inhibitory Activity of Selected Chromone Derivatives

| Compound Class | Enzyme Target | Activity (IC50) | Type of Inhibition |

|---|---|---|---|

| Amino-7,8-dihydro-4H-chromenone | BChE | 0.65 ± 0.13 µM (most potent derivative) | Competitive |

| 3-Cyanochromone | AChE | 85.12 ± 6.70 nM | Non-competitive |

Monoamine Oxidase (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of neurotransmitters, particularly dopamine. Inhibitors of MAO-B are used in the treatment of Parkinson's disease. drugbank.com The 3-styrylchromone scaffold has proven to be an exceptionally potent and selective framework for MAO-B inhibition. nih.gov

A series of 3-styrylchromone derivatives were synthesized and evaluated, with most compounds showing high selectivity for MAO-B over MAO-A. nih.gov Notably, a derivative with a methoxy (B1213986) group on the chromone ring and a chlorine atom at the 4-position of the styryl phenyl ring—structurally very similar to the compound of interest—was found to be a highly potent MAO-B inhibitor with an IC50 value of 2.2 nM. nih.govebi.ac.uk Another derivative, without substitution on the chromone ring but retaining the 4-chloro styryl group, also demonstrated potent inhibition with an IC50 of 5.8 nM and a high selectivity index (>3700) for MAO-B. nih.gov Kinetic analyses revealed that these compounds act as reversible and mixed-type inhibitors, suggesting a tight-binding interaction with the enzyme. nih.govebi.ac.uk

Table 3: MAO-B Inhibitory Activity of 3-Styrylchromone Derivatives

| Compound Substituents | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|

| R²=H, R⁴=Cl | 5.8 | >21,700 | >3700 |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the metabolism of arachidonic acid, producing pro-inflammatory mediators like prostaglandins and leukotrienes, respectively. nih.gov Dual inhibitors of COX and 5-LOX are of significant interest as anti-inflammatory agents with a potentially better safety profile than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Research on 2-styrylchromones has demonstrated their potential to act as dual inhibitors. Several derivatives were found to inhibit both COX-1 activity and the production of leukotriene B4 (LTB4), a product of the 5-LOX pathway. nih.gov The most effective compounds in that study featured substituents known for antioxidant activity, such as catechol and phenol (B47542) groups, on the styryl B-ring. nih.gov This suggests that the anti-inflammatory effect may be linked to the radical scavenging properties of the styryl moiety. Although this research focused on 2-styrylchromones, it provides a strong indication that the styrylchromone scaffold, including 3-styryl derivatives like this compound, could modulate these key inflammatory pathways.

Breast Cancer Resistance Protein (ABCG2) Efflux Pump Inhibition

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is an ATP-binding cassette (ABC) transporter that can efflux a wide range of chemotherapeutic drugs from cancer cells, leading to multidrug resistance (MDR). nih.govnih.gov The development of ABCG2 inhibitors is a key strategy to overcome MDR in cancer treatment. nih.gov

The chromone scaffold has been identified as a promising starting point for the design of potent ABCG2 inhibitors. nih.gov While specific data on 3-styrylchromones is limited, related chromone derivatives have been shown to be strong inhibitors of ABCG2. nih.gov One such inhibitor, referred to as chromone 4a, was found to completely inhibit the mitoxantrone (B413) efflux mediated by ABCG2 at a concentration of 10 µM in cell-based assays. nih.gov Molecular docking studies suggest that these chromone-based inhibitors bind within the substrate-binding pocket in the transmembrane region of the ABCG2 transporter. nih.gov The development of these compounds highlights the potential of the chromone core, which is present in this compound, to serve as a foundation for agents that can reverse multidrug resistance in cancer cells.

β-Secretase and α-Glucosidase Inhibition

In the context of Alzheimer's disease, the β-secretase enzyme (BACE1) is a key target for therapeutic intervention due to its role in the production of amyloid-β peptides. However, a thorough review of published scientific literature reveals no specific studies investigating the inhibitory activity of this compound or other 3-styryl-4H-chromen-4-one derivatives against β-secretase. Consequently, there is no available data to report on this specific biological activity.

Conversely, the potential of 3-styryl-4H-chromen-4-one derivatives as inhibitors of α-glucosidase has been explored. This enzyme is a target in the management of type 2 diabetes, as its inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels. A study on a series of synthesized 3-styrylchromone derivatives evaluated their inhibitory activity against α-glucosidase from Saccharomyces cerevisiae.

The research demonstrated that the substitution pattern on both the chromone ring and the styryl phenyl ring plays a significant role in the inhibitory potency. While data for the specific this compound was not presented, the study provides valuable structure-activity relationship (SAR) insights. For instance, the unsubstituted parent compound, (E)-3-Styryl-4H-chromen-4-one, exhibited an IC₅₀ value of 100 µM. The introduction of hydroxyl groups on the styryl phenyl ring was found to be particularly important for the activity. Compounds with a catechol moiety (3,4-dihydroxy substitution) on the phenyl ring demonstrated significantly enhanced α-glucosidase inhibitory activity. This suggests that the electronic and hydrogen-bonding properties of the substituents are critical for the interaction with the enzyme's active site.

| Compound Name | Substituents on Chromone Ring (R¹) | Substituents on Phenyl Ring (R²) | α-Glucosidase IC₅₀ (µM) |

|---|---|---|---|

| (E)-3-Styryl-4H-chromen-4-one | H | H | 100 |

| (E)-6-Methyl-3-styryl-4H-chromen-4-one | 6-CH₃ | H | >200 |

| (E)-3-(4-Methoxystyryl)-4H-chromen-4-one | H | 4-OCH₃ | >200 |

| (E)-3-(4-Hydroxystyryl)-4H-chromen-4-one | H | 4-OH | 63 |

| (E)-3-(3,4-Dihydroxystyryl)-4H-chromen-4-one | H | 3,4-(OH)₂ | 16 |

| (E)-3-(3,4-Dihydroxystyryl)-6-hydroxy-4H-chromen-4-one | 6-OH | 3,4-(OH)₂ | 10 |

Sigma (σ) Receptor Ligand Interactions

Sigma (σ) receptors, which are divided into σ₁ and σ₂ subtypes, are recognized as intriguing targets for the development of therapeutics for a variety of central nervous system disorders and cancer. These receptors are distinct from opioid and other classical neurotransmitter receptors. An extensive search of scientific databases and literature indicates that there have been no published studies investigating the binding affinity or functional activity of this compound or the general class of 3-styryl-4H-chromen-4-one derivatives as ligands for either the σ₁ or σ₂ receptor. Therefore, no data on the mechanistic interactions with sigma receptors for this compound is available.

Structure Activity Relationship Sar and Computational Studies of E 3 4 Chlorostyryl 4h Chromen 4 One Analogues

Principles and Methodologies in SAR and QSAR Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, focusing on the connection between a molecule's three-dimensional structure and its biological function. longdom.org The core principle of SAR is that the biological activity of a compound is determined by its chemical structure. By systematically modifying parts of a molecule and observing the corresponding changes in biological activity, researchers can identify key structural features, or pharmacophores, that are essential for its therapeutic effects. numberanalytics.comjove.com

Quantitative Structure-Activity Relationship (QSAR) represents a more advanced approach, employing mathematical models to quantitatively link the physicochemical properties of a compound to its biological activity. oncodesign-services.com This methodology relies on the calculation of molecular descriptors, which are numerical representations of a molecule's structural and physicochemical characteristics, such as hydrophobicity, electronic properties, and steric bulk. oncodesign-services.com Statistical methods, including regression analysis and machine learning algorithms, are then used to develop equations that can predict the activity of new, unsynthesized compounds. numberanalytics.com

Common QSAR methodologies include:

1D-QSAR: Correlates biological activity with global molecular properties like pKa and logP. longdom.org

2D-QSAR: Utilizes 2D structural patterns, such as connectivity indices and 2D pharmacophores, to predict activity. longdom.org

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) consider the three-dimensional structure of molecules and their interaction fields (steric and electrostatic) to build predictive models. longdom.org

These in silico approaches are invaluable in drug discovery, enabling the rational design of new molecules with improved properties, optimizing lead compounds, and predicting potential toxicity. jove.combasicmedicalkey.com

Influence of Substituents on the Styryl Moiety and Chromone (B188151) Core on Biological Response

The biological activity of (E)-3-(4-Chlorostyryl)-4H-chromen-4-one and its analogues is significantly modulated by the nature and position of substituents on both the styryl group and the chromone nucleus.

The introduction of a halogen atom, such as chlorine, onto the styryl phenyl ring can profoundly influence a molecule's biological profile. Halogenation can alter a compound's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for a biological target. eurochlor.org

In the context of styrylchromones, the presence of a chlorine atom at the para-position of the styryl ring, as in this compound, is a key structural feature. While specific SAR studies on this exact compound are not extensively detailed in the provided literature, general principles suggest that the chloro substituent can enhance biological activity through several mechanisms:

Increased Lipophilicity: The chlorine atom increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its intracellular target.

Electronic Effects: As an electron-withdrawing group, chlorine can modulate the electronic properties of the styryl moiety, potentially influencing interactions with the target protein.

Metabolic Stability: Halogenation can sometimes block sites of metabolism, increasing the compound's half-life and duration of action.

A study on a series of 3-styrylchromone derivatives with various substituents, including halogen atoms like fluorine and chlorine, evaluated their antioxidant activity. nih.gov While this study did not single out the 4-chloro derivative for exceptional activity within that specific assay, it underscores the common strategy of employing halogenation in the design of bioactive styrylchromones. nih.gov The empirical introduction of chlorine atoms is a well-established strategy in drug discovery to modulate biological activity. eurochlor.org

Substitutions on the chromone core are crucial for fine-tuning the biological activity of styrylchromone analogues. The type, number, and position of these substituents play a vital role in determining their pharmacological properties. researchgate.net

C-5 and C-7 Positions: The introduction of hydroxyl groups at the C-5 and C-7 positions of the chromone ring has been shown to be important for certain biological activities. For instance, in a series of 2-styrylchromones, the presence of two hydroxyl groups on the A-ring, particularly at C-5 and C-7, contributed to an increase in xanthine (B1682287) oxidase inhibitory activity. nih.govscienceopen.com This suggests that these positions are critical for interaction with specific biological targets. The keto group at C-4 often acts as a directing group for functionalization at the C-5 position. nih.govrsc.org

C-2 and C-3 Positions: The C-2 and C-3 positions of the chromone ring are also key sites for modification. The attachment of the styryl group at the C-3 position defines the core structure of the compound . Functionalization at the electron-rich C-3 position can be achieved with electrophilic partners, while the C-2 position can be modified using nucleophilic partners. nih.govrsc.org

Other Positions: Modifications at other positions, such as C-6 and C-8, have also been explored. For example, chromones modified at the C-6, C-7, and C-8 positions have been investigated for various biological activities. univ.kiev.ua

The stereochemistry of the double bond in the styryl moiety is a critical determinant of the biological activity of styrylchromones. The (E)-isomer, or trans configuration, is generally the more stable and biologically active form.

Spectroscopic and X-ray analyses of styrylchromones consistently show an (E) stereochemistry for the vinyl portion of the molecule. clockss.org The vicinal proton-proton coupling constant (³J) in ¹H NMR spectra for these compounds is typically in the range of 15-17 Hz, which is characteristic of a trans configuration. clockss.org Furthermore, these compounds are known to exist in the s-trans conformation in both crystalline and solution states. clockss.org

The rigid and planar nature of the (E)-isomer is thought to be crucial for optimal binding to the target protein's active site. The specific spatial arrangement of the styryl phenyl ring relative to the chromone core, dictated by the (E)-configuration, likely facilitates key interactions with amino acid residues in the binding pocket. While the (Z)-isomers can be synthesized, they are often less stable and may not possess the correct geometry for effective biological activity. nih.gov The preference for a specific stereoisomer is a common phenomenon in pharmacology, as biological systems are chiral and often exhibit stereospecific recognition of ligands. libretexts.org

In Silico Approaches for Activity Prediction and Mechanism Elucidation

Computational methods, particularly molecular docking and molecular dynamics simulations, are powerful tools for predicting the biological activity of this compound analogues and elucidating their mechanisms of action at the molecular level.

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method allows researchers to visualize the binding mode of a compound in the active site of its target and to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For chromone derivatives, molecular docking studies have been employed to investigate their binding to various enzymes and receptors, providing insights into their inhibitory mechanisms. biointerfaceresearch.comnih.gov For instance, docking studies have helped to rationalize the binding of styrylchromones to the active site of fungal enzymes and to understand their interactions with proteins like serum albumin. nih.govrsc.org

The following table summarizes hypothetical binding interactions of this compound with a generic protein active site, as might be revealed by molecular docking:

| Interaction Type | Interacting Group on Ligand | Potential Interacting Amino Acid Residue |

| Hydrogen Bonding | Carbonyl oxygen at C-4 | Lysine, Arginine, Serine, Threonine |

| Hydrophobic Interactions | Styryl phenyl ring, Chromone A-ring | Leucine, Isoleucine, Valine, Phenylalanine |

| Halogen Bonding | Chlorine atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

| π-π Stacking | Chromone core, Styryl phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor complex. By simulating the movements of atoms over time, MD can assess the stability of the docked pose and provide insights into the conformational changes that may occur upon ligand binding. biointerfaceresearch.com MD simulations have been used to study the stability of chromone-protein complexes and to understand the dynamic behavior of these systems. nih.govbiointerfaceresearch.com These simulations can reveal how the ligand's binding affects the protein's flexibility and dynamics, further elucidating the mechanism of action. biointerfaceresearch.com

Together, molecular docking and MD simulations offer a powerful computational platform for the structure-based design of novel this compound analogues with enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for establishing a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. nih.govchemmethod.com For analogues of this compound, various QSAR models have been developed to predict their biological potency and guide the design of new, more effective derivatives. These models are built by correlating molecular descriptors (numerical representations of molecular properties) with experimental activity data. tandfonline.comslideshare.net

The development of robust QSAR models for chromone and chromene derivatives typically involves several key steps: selection of a dataset of compounds with known activities, calculation of a wide range of molecular descriptors, selection of the most relevant descriptors, generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. mdpi.com

Commonly employed techniques in the development of 3D-QSAR models for this class of compounds include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net For instance, a 3D-QSAR study on chromone derivatives as Monoamine Oxidase (MAO) inhibitors yielded a statistically significant model with a high correlation coefficient (R² = 0.9064) and cross-validation coefficient (Q² = 0.8239), indicating good predictive ability. nih.gov Similarly, CoMFA and CoMSIA models developed for 8-substituted chromen-4-one-2-carboxylic acid derivatives as GPR35 agonists also showed strong statistical significance. researchgate.net These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, and hydrophobic properties are critical for activity, providing direct insights for structural modification. researchgate.netmdpi.com

The types of descriptors found to be significant in QSAR models for chromene analogues include 2D autocorrelation descriptors and quantum chemical parameters like dipole moments, highlighting their influence on biological activity. nih.gov The statistical quality of these models is assessed using parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (q² or Q²), and standard error of estimate (SEE). researchgate.net

Table 1: Examples of QSAR Models for Chromone/Chromene Analogues

| Compound Class | Target/Activity | QSAR Method | Key Statistical Parameters | Reference |

| Chromone (1-benzopyran-4-one) derivatives | MAO Inhibitors | 3D-QSAR | R² = 0.9064, Q² = 0.8239 | nih.gov |

| 8-substituted chromen-4-one-2-carboxylic acid derivatives | GPR35 Agonists | CoMFA | q² = 0.610, r² = 0.918, SEE = 0.352 | researchgate.net |

| 8-substituted chromen-4-one-2-carboxylic acid derivatives | GPR35 Agonists | CoMSIA | q² = 0.646, r² = 0.800, SEE = 0.489 | researchgate.net |

| 4-aryl-4H-chromenes | Apoptosis Induction | GA-PLS | High statistical quality reported | nih.gov |

| N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-acetamide derivatives | Anticancer Activity | 3D-QSAR (PLS) | r² = 0.52 | nih.gov |

Note: R² (or r²) is the coefficient of determination, Q² (or q²) is the cross-validated coefficient of determination, SEE is the standard error of estimate, GA-PLS is Genetic Algorithm-Partial Least Squares, CoMFA is Comparative Molecular Field Analysis, CoMSIA is Comparative Molecular Similarity Indices Analysis.

Chemoinformatics and Machine Learning Applications

Chemoinformatics integrates computational and informational techniques to analyze chemical data, playing a crucial role in drug discovery. mdpi.com For analogues of this compound, chemoinformatics and machine learning (ML) are applied to process large datasets, predict biological activities, and identify promising new structures from vast virtual libraries. digitellinc.comnih.gov

A typical chemoinformatics workflow begins with the creation of an in silico library of compounds, followed by the calculation of molecular descriptors that encode their structural and chemical features. digitellinc.com These descriptors are then used as input for machine learning algorithms to build predictive models. nih.gov Machine learning models, such as Artificial Neural Networks (ANNs), Support Vector Machines (SVMs), and Random Forests (RF), are powerful tools for capturing complex, non-linear relationships between chemical structure and biological activity that may be missed by traditional QSAR methods. nih.govmdpi.com

For example, ANNs have been successfully applied in the QSAR modeling of various heterocyclic compounds to predict their biological activity. chemmethod.com An ANN consists of interconnected nodes arranged in layers (input, hidden, and output), capable of learning from data to make predictions. chemmethod.comnih.gov In the context of chromone analogues, machine learning models can be trained on experimental data to predict properties like inhibitory activity against specific enzymes or anticancer potency. nih.govmdpi.com

Another significant application is virtual screening. Here, a validated pharmacophore model or a QSAR model is used to rapidly screen large compound databases, such as the ZINC database, to identify molecules that are likely to be active. nih.gov This approach prioritizes compounds for synthesis and biological testing, thereby accelerating the discovery of new lead compounds. A study on chromone derivatives as MAO inhibitors utilized a pharmacophore model to screen ZINC compounds, identifying several potential hits with high predicted docking scores. nih.gov

Table 2: Chemoinformatics and Machine Learning Applications in Drug Discovery

| Application | Technique/Model | Purpose | Example Compound Class | Reference |

| Activity Prediction | Artificial Neural Network (ANN) | Predict anti-HIV-1 biological activity from molecular descriptors. | Diarylaniline Analogues | chemmethod.com |

| Virtual Screening | Pharmacophore Modeling | Screen ZINC database to find new potential MAO inhibitors. | Chromone Derivatives | nih.gov |

| Structure-Activity Relationship | Support Vector Machines (SVM) | QSAR study to identify structural features responsible for biological activity. | Various | nih.govnih.gov |

| Activity Prediction | Random Forest (RF), Decision Tree (DT) | Predict anticancer activity (IC₅₀) against specific cell lines. | Colchicine Derivatives | mdpi.com |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules like this compound and its analogues. aps.orgrsc.org DFT is a computational method used to investigate the electronic properties of many-body systems, and it has become a vital tool for rationalizing experimental observations and predicting molecular behavior. arxiv.org The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system can be determined from its electron density. unlv.edu

For 3-styrylchromone derivatives, DFT calculations are employed to compute a range of electronic and thermodynamic properties that are linked to their biological activities, such as antioxidant potential. researchgate.net Key calculated parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

Other important electronic properties calculated via DFT include:

Molecular Electrostatic Potential (MEP): Visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for molecular recognition and interaction.

Reaction Enthalpies: For studying antioxidant mechanisms, DFT is used to calculate the reaction enthalpies associated with processes like hydrogen atom transfer (HAT) or single electron transfer (SET), helping to elucidate the dominant pathway for free radical scavenging. researchgate.net

Studies on 3-styrylchromone derivatives have used DFT to correlate these calculated properties with experimentally observed antioxidant activity, finding good consistency between theoretical results and experimental data. researchgate.net Furthermore, DFT and its time-dependent extension (TDDFT) are also used to investigate the fluorescence and optical properties of chromone derivatives, guiding the design of fluorescent probes. researchgate.netnih.gov

Table 3: Selected Electronic Properties of 3-Styrylchromone Derivatives from DFT Calculations

| Compound/Analogue | Property | Calculated Value | Significance | Reference |

| 3-Styrylchromone Analogue (Compound 1) | HOMO-LUMO Energy Gap | 4.460 eV | Relates to molecular reactivity and stability. | researchgate.net |

| 3-Styrylchromone Analogue (Compound 13) | HOMO-LUMO Energy Gap | 4.530 eV | A smaller gap suggests higher antioxidant activity. | researchgate.net |

| 3-Styrylchromone Analogue (Compound 15) | HOMO-LUMO Energy Gap | 4.520 eV | Reflects strong antioxidant potential. | researchgate.net |

| Generic 3-Styrylchromone Derivatives | Electrophilicity Index | -3.993 to -4.072 | Indicates significant electron-donating potential. | researchgate.net |

Chemical Reactivity and Derivatization of E 3 4 Chlorostyryl 4h Chromen 4 One

Nucleophilic Reactions and Pyran Ring Transformations

The 4H-chromen-4-one scaffold is known to react with nucleophilic reagents, often resulting in the opening of the pyran ring. researchgate.net The C2 position of the chromone (B188151) is particularly electrophilic due to the influence of the adjacent pyran oxygen and the conjugated carbonyl group at C4.

Nucleophilic attack at the C2 position initiates the cleavage of the C2-O1 bond, leading to the formation of a transient ring-opened intermediate. This intermediate, typically a phenolic diketone derivative, can then undergo further reactions or rearrangements. This ring-opening-ring-closure sequence is a common strategy in the derivatization of 3-substituted chromones under nucleophilic conditions. scispace.com The styryl group at the C3 position, being in conjugation with the carbonyl group, activates the chromone system towards Michael-type additions, but the primary nucleophilic attack often leading to ring transformation occurs at the C2 position. This inherent reactivity is fundamental to the formation of new heterocyclic systems when using binucleophiles, as discussed in section 6.4.

Cycloaddition Reactions (e.g., Diels-Alder)

The styryl moiety of (E)-3-(4-Chlorostyryl)-4H-chromen-4-one can participate in cycloaddition reactions, most notably the Diels-Alder reaction. semanticscholar.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.org

In this context, the exocyclic double bond of the styryl group acts as the dienophile. Its reactivity is significantly enhanced because it is in conjugation with the electron-withdrawing carbonyl group of the chromone ring system. organic-chemistry.org This polarization of the double bond facilitates the reaction with electron-rich dienes. The reaction leads to the formation of complex polycyclic structures where a new cyclohexene (B86901) ring is fused to the chromone backbone. The stereochemistry of the dienophile is typically retained in the product. masterorganicchemistry.com

Table 1: Diels-Alder Reaction Profile of this compound

| Reactant Role | Chemical Species | Functionality | Expected Product |

| Dienophile | This compound | Activated C=C double bond in the styryl group | Fused cyclohexene-chromone adduct |

| Diene | Conjugated Diene (e.g., Cyclopentadiene, 1,3-Butadiene) | 4π-electron system | Fused cyclohexene-chromone adduct |

Photo-oxidative Transformations

Styrylchromones are known to be susceptible to photo-oxidative reactions. semanticscholar.org Research on a 3-styrylchromone isolated from Erucaria microcarpa demonstrated its ability to scavenge singlet oxygen (¹O₂). nih.gov The reaction mechanism involves the interaction of singlet oxygen with the styryl double bond, leading to the formation of a free radical species, which subsequently combines with another radical to yield a stable, oxidized compound. nih.gov

For this compound, a similar photo-oxidative pathway is anticipated. Upon irradiation in the presence of oxygen and a photosensitizer, the styryl double bond would likely react with singlet oxygen. This could proceed via a [2+2] cycloaddition to form a transient, high-energy dioxetane intermediate. This intermediate can then cleave to yield carbonyl-containing products, such as aldehydes or carboxylic acids, effectively breaking the styryl double bond.

Formation of Fused Heterocyclic Architectures via Reaction with Binucleophiles

Electron-deficient 3-vinyl-4H-chromen-4-one derivatives, such as the title compound, are highly effective scaffolds for creating fused heterocyclic systems through reactions with binucleophiles. researchgate.net These reactions often proceed through an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. The reaction with 1,2-binucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) typically leads to the formation of pyrazole (B372694) or isoxazole (B147169) rings, respectively, appended with a 2-hydroxybenzoyl moiety resulting from the cleavage of the original chromone. researchgate.net

Pyrazole Formation: The reaction with hydrazine hydrate (B1144303) involves an initial Michael addition to the styryl double bond, followed by attack at the C2 position, which triggers the opening of the pyran ring. Subsequent intramolecular cyclization and dehydration yield a stable pyrazole derivative.

Isoxazole Formation: In an analogous manner, reaction with hydroxylamine hydrochloride results in the formation of an isoxazole ring. The mechanism follows a similar pathway of nucleophilic addition, pyran ring opening, and recyclization.

Pyrimidine (B1678525) Formation: Reactions with 1,3-N,N-binucleophiles can lead to different fused architectures. For instance, reaction with amidines or guanidine (B92328) can result in the formation of chromeno[4,3-d]pyrimidine derivatives, where the pyrimidine ring is directly fused to the pyran ring of the chromone. researchgate.net

Table 2: Synthesis of Fused Heterocycles from this compound

| Binucleophile | Reagent Example | Reaction Pathway | Resulting Heterocyclic Architecture |

| 1,2-Binucleophile | Hydrazine Hydrate | ANRORC | 5-(2-Hydroxybenzoyl)pyrazole derivative |

| 1,2-Binucleophile | Hydroxylamine | ANRORC | 5-(2-Hydroxybenzoyl)isoxazole derivative |

| 1,3-Binucleophile | Guanidine / Amidines | Nucleophilic addition / Cyclization | Fused Chromeno[4,3-d]pyrimidine derivative |

Emerging Research Directions and Therapeutic Prospects for E 3 4 Chlorostyryl 4h Chromen 4 One Derivatives

Design and Synthesis of Multi-Target-Directed Ligands

The complexity of multifactorial diseases like Alzheimer's disease has highlighted the limitations of the "one-target, one-drug" paradigm. This has led to the rise of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.gov This approach is considered a valuable option for effectively treating complex neurodegenerative diseases. nih.gov The design strategy for MTDLs often involves creating hybrid molecules by linking two or more pharmacophores with known activities for different targets. nih.gov

The (E)-3-(4-Chlorostyryl)-4H-chromen-4-one scaffold is a prime candidate for incorporation into MTDL design. Its core structure can be systematically modified to retain its primary activity while introducing functionalities that interact with secondary or tertiary targets. For instance, researchers can design hybrids that combine the 3-styrylchromone moiety with other known pharmacologically active fragments. A conceptual approach could involve linking the chromone (B188151) scaffold to a tacrine (B349632) derivative, a known cholinesterase inhibitor, to create a novel MTDL for Alzheimer's disease that could potentially modulate cholinesterase activity and other pathways affected by the chromone core, such as oxidative stress or neuroinflammation. nih.gov This strategy aims to overcome the potential hepatotoxicity associated with scaffolds like tacrine by conjugating them with a second framework. nih.gov

| Component 1 (Scaffold) | Component 2 (Pharmacophore) | Potential Combined Therapeutic Action | Target Disease |

| 3-Styrylchromone | Cholinesterase Inhibitor (e.g., Tacrine moiety) | Dual inhibition of cholinesterases and modulation of neuroinflammatory pathways. nih.gov | Alzheimer's Disease |

| 3-Styrylchromone | Kinase Inhibitor Fragment | Inhibition of a specific cancer-related kinase and induction of apoptosis. | Various Cancers |

| 3-Styrylchromone | Antibacterial Agent (e.g., Quinolone moiety) | Dual mechanisms of bacterial killing or growth inhibition to combat resistance. | Bacterial Infections |

Exploration of Novel Biological Pathways and Disease Models

Initial research into 3-styrylchromone derivatives often focuses on established targets, but their therapeutic potential may extend to novel biological pathways and disease models. Recent studies on related 4H-chromen-4-one derivatives have uncovered activities beyond their initial scope, suggesting new avenues for investigation for this compound.

One significant finding is the ability of certain chromone derivatives to modulate pathways involved in cancer metastasis. A novel synthetic compound combining a 4H-chromen-4-one moiety with 1-phenyl-1H-pyrazole was found to inhibit TNFα-induced matrix metallopeptidase 9 (MMP9) expression in breast cancer cells. mdpi.com MMPs play a crucial role in cancer cell migration and invasion, making them a key therapeutic target for developing anti-metastatic agents. mdpi.com This opens the possibility that derivatives of this compound could be explored for similar anti-metastatic properties.

Furthermore, the 4H-chromen-4-one scaffold has shown promise in combating infectious diseases, including multidrug-resistant tuberculosis (MDR-TB). A series of derivatives developed through scaffold morphing demonstrated activity against both drug-sensitive and multidrug-resistant tuberculosis strains. nih.gov One lead compound, 8d, showed favorable microsomal stability and acceptable oral bioavailability, marking it as a promising lead for further development. nih.gov Other research has identified 4H-chromen-4-one derivatives from marine organisms with potent antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis. nih.gov These findings encourage the screening of this compound derivatives against a broader range of pathogens and in models of resistant infections.

| Biological Target/Pathway | Disease Model | Therapeutic Prospect | Supporting Findings |

| MMP9 Expression | Breast Cancer Metastasis | Development of anti-metastatic agents. mdpi.com | A 4H-chromen-4-one derivative inhibited TNFα-induced MMP9 expression and cell motility. mdpi.com |

| Polyketide Synthase 13 | Multidrug-Resistant Tuberculosis | Novel antitubercular agents to combat resistance. nih.gov | Chromone derivative 8d was active against MDR-TB strains with favorable druggability profiles. nih.gov |

| Bacterial Cell Viability | Gram-Positive Infections | New class of antibacterial agents. | A marine-derived 4H-chromen-4-one showed potent activity against Bacillus subtilis. nih.gov |

| Casein Kinase 2 (CK2) | Cancer | Development of novel CK2 inhibitors for cancer therapy. | A 2-(4`-hydroxynaphthyl) chromen-4-one compound was identified as a potent CK2 inhibitor. |

Advanced Synthetic Methodologies for Enhanced Accessibility and Diversity

The exploration of the therapeutic potential of this compound derivatives is contingent on the availability of efficient and versatile synthetic methods. Classical synthesis methods are continually being refined, and novel strategies are being developed to enhance chemical diversity and improve accessibility to complex analogs.